![molecular formula C14H13N3O2 B268702 N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide, also known as NIC, is a small molecule inhibitor that has shown potential in various scientific research applications. NIC is a derivative of isonicotinamide and has been synthesized using different methods.
Wirkmechanismus
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide inhibits the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, energy metabolism, and cellular signaling. By inhibiting NAMPT activity, N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide reduces the intracellular levels of NAD+, leading to cellular stress and apoptosis.
Biochemical and Physiological Effects
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has been shown to reduce inflammation, oxidative stress, and insulin resistance. N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has also been shown to improve glucose uptake and mitochondrial function in skeletal muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide is a potent inhibitor of NAMPT, making it a valuable tool for studying the role of NAD+ in cellular processes. However, N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has limitations in terms of its specificity and selectivity. N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has been shown to inhibit other enzymes involved in NAD+ biosynthesis, including nicotinamide riboside kinase (NRK) and nicotinamide mononucleotide adenylyltransferase (NMNAT). Therefore, caution should be exercised when interpreting the results of experiments using N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide.
Zukünftige Richtungen
For N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide research include the development of more specific and selective NAMPT inhibitors, the identification of biomarkers for predicting N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide response, and the evaluation of N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide in combination with other cancer therapies. Additionally, the role of NAD+ in aging and age-related diseases, such as Alzheimer's disease, is an area of active research, and N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide may have potential in this field.
Synthesemethoden
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide can be synthesized using various methods, including the reaction of isonicotinamide with 3-(methylamino)benzoyl chloride in the presence of a base. Another method involves the reaction of isonicotinamide with 3-(methylamino)benzoic acid in the presence of a coupling agent. The resulting product is then treated with a carbonylating agent to form N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has been extensively studied for its potential in cancer research. Studies have shown that N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
Produktname |
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide |
|---|---|
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
N-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-15-13(18)11-3-2-4-12(9-11)17-14(19)10-5-7-16-8-6-10/h2-9H,1H3,(H,15,18)(H,17,19) |
InChI-Schlüssel |
PNMZNUQZIFWAMY-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



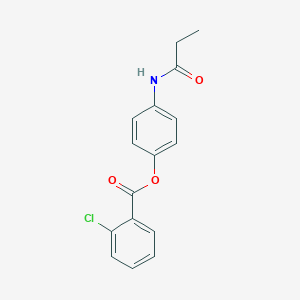
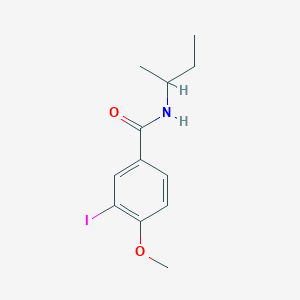
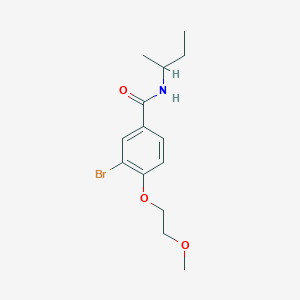
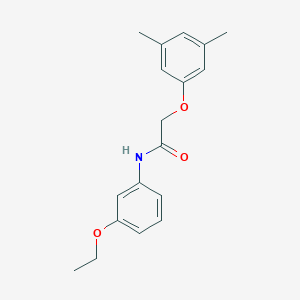
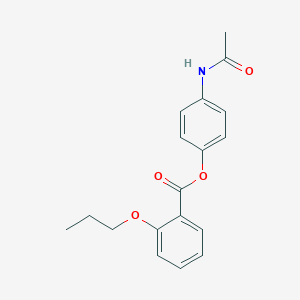
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
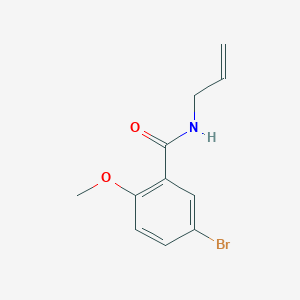
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
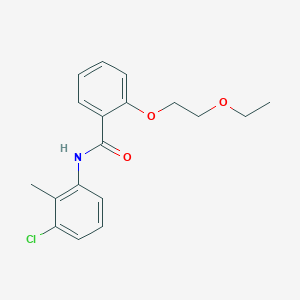
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)
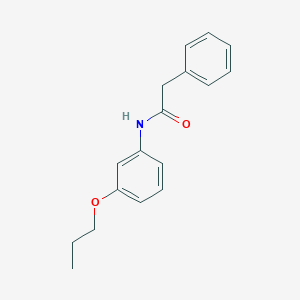
![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)